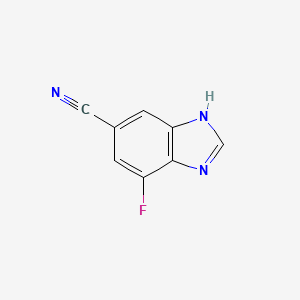

7-fluoro-1H-benzimidazole-5-carbonitrile

Description

Properties

Molecular Formula |

C8H4FN3 |

|---|---|

Molecular Weight |

161.14 g/mol |

IUPAC Name |

7-fluoro-3H-benzimidazole-5-carbonitrile |

InChI |

InChI=1S/C8H4FN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) |

InChI Key |

FCVMQLKJHXGLIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)F)C#N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₉H₆FN₃

Molecular Weight : Approximately 179.16 g/mol

The compound features a benzimidazole core with a fluoro substituent at the 7-position and a cyano group at the 5-position. This unique structure enhances its biological activity, making it a valuable candidate for various therapeutic applications.

Antimicrobial Activity

7-Fluoro-1H-benzimidazole-5-carbonitrile has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzimidazole exhibit activity against Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, often superior to standard antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 0.5 | 2 |

| S. aureus | 1.0 | 4 |

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Research indicates that this compound can induce G2/M phase arrest and promote apoptosis in leukemia cells by modulating key proteins involved in cell cycle regulation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 | Apoptosis induction |

| U87 (Glioblastoma) | 45.2 | Cell cycle arrest |

Enzyme Inhibition Studies

Research has highlighted the role of this compound as an enzyme inhibitor, particularly against cyclooxygenase enzymes (COX). Such inhibition is crucial for developing anti-inflammatory drugs, as COX enzymes play a significant role in the inflammatory response .

| Enzyme Target | IC50 (nM) | Effect |

|---|---|---|

| COX-1 | 166.4 | Anti-inflammatory |

| COX-2 | 37.0 | Anti-inflammatory |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound exhibited remarkable activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapy, researchers tested the effects of this compound on multiple cancer cell lines, including MCF-7 and U87. The findings indicated that treatment with the compound resulted in significant tumor growth suppression in vivo, demonstrating its potential for therapeutic use in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

7-Bromo-5-Fluoro-1H-Benzimidazole-4-Carbonitrile

- Structure : Bromine at position 7, fluorine at position 5, carbonitrile at position 4.

- Key Differences: Bromine (bulky, polarizable) vs. fluorine (small, electronegative) alters steric and electronic profiles. Carbonitrile at position 4 vs.

- Implications : Bromine may reduce metabolic stability compared to fluorine, while the carbonitrile position influences binding affinity in biological targets .

5-Fluoro-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carbonitrile

- Structure : Pyrazole core with fluorine at position 5, 4-fluorophenyl at position 1, and carbonitrile at position 4.

- Key Differences :

- Pyrazole (5-membered, two adjacent nitrogen atoms) vs. benzimidazole (6-membered fused system).

- Dual fluorine substitution enhances lipophilicity and bioavailability.

- Implications : Pyrazole derivatives are often used in agrochemicals and pharmaceuticals due to their tunable solubility and stability .

Core Heterocycle Variations

7-Fluoro-1H-Indazole-5-Carbonitrile

- Structure : Indazole core (benzene fused with pyrazole) with fluorine at position 7 and carbonitrile at position 5.

- Key Differences :

- Indazole’s pyrazole-like N-N bond vs. benzimidazole’s imidazole-like N-C-N bond.

- Similar substituent positions but distinct hydrogen-bonding capabilities.

4-Fluoro-1H-Indazole-7-Carbonitrile

- Structure : Fluorine at position 4, carbonitrile at position 7 on an indazole core.

- Key Differences :

- Substituent positions reversed compared to 7-fluoro-1H-benzimidazole-5-carbonitrile.

- Carbonitrile at position 7 may sterically hinder interactions in biological systems.

- Implications : Positional isomerism significantly affects pharmacological activity and solubility .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the established synthetic routes for 7-fluoro-1H-benzimidazole-5-carbonitrile, and what key intermediates are involved?

The compound is typically synthesized via condensation of substituted benzene-1,2-diamine derivatives with appropriate aldehydes or nitriles under controlled conditions. For example, analogous benzimidazole syntheses involve heating 5-fluorobenzene-1,2-diamine with aldehydes in dry DMF under nitrogen, using sodium metabisulfite as a catalyst to cyclize the intermediate . Key intermediates include halogenated or nitrile-substituted benzaldehyde derivatives (e.g., 2-chloro-5-fluorobenzaldehyde), which influence regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard characterization includes:

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a scaffold for kinase inhibitors, antimicrobial agents, and anticancer drug candidates. Its nitrile group enhances binding affinity to enzymatic active sites, while the fluorine atom improves metabolic stability .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : In airtight containers under inert gas (e.g., argon) at -20°C, away from moisture and light.

- Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Advanced optimization strategies include:

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : To assign ambiguous proton-carbon correlations.

- HPLC purification : Remove byproducts from incomplete cyclization.

- X-ray crystallography : Confirm molecular geometry if crystalline derivatives are obtainable .

Q. How do structural modifications (e.g., fluorination, nitrile position) impact biological activity in SAR studies?

- Fluorine substitution : Enhances lipophilicity and bioavailability. Para-fluorine in benzimidazoles improves target selectivity (e.g., EGFR inhibition) .

- Nitrile placement : Position 5 increases hydrogen-bonding potential with residues in kinase ATP-binding pockets .

Q. What computational methods predict the environmental toxicity of this compound?

Q. How can AI-driven synthesis planning accelerate derivative development?

Platforms leveraging retrosynthetic algorithms (e.g., Reaxys, Pistachio) propose novel routes by analyzing reaction databases. For example, AI might suggest coupling 7-fluoro-benzimidazole intermediates with cyanide donors via nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.